5-Bromo-3-ethynylpyridin-2-ol
CAS No.: 942589-71-1
Cat. No.: VC16771915
Molecular Formula: C7H4BrNO
Molecular Weight: 198.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942589-71-1 |
|---|---|
| Molecular Formula | C7H4BrNO |
| Molecular Weight | 198.02 g/mol |
| IUPAC Name | 5-bromo-3-ethynyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C7H4BrNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10) |
| Standard InChI Key | LNDITHVZKILKPA-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC(=CNC1=O)Br |
Introduction
Structural and Molecular Characteristics
The molecular framework of 5-bromo-3-ethynylpyridin-2-ol derives from pyridine, a six-membered aromatic ring with one nitrogen atom. Substitutions at positions 2, 3, and 5 introduce distinct electronic and steric effects:
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Bromine (position 5): Enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Ethynyl (position 3): Provides a linear sp-hybridized carbon spacer for conjugation in polymers or coordination complexes.
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Hydroxyl (position 2): Offers hydrogen-bonding capability, influencing solubility and intermolecular interactions .
Table 1: Key Molecular Properties
Synthesis Pathways
The synthesis of 5-bromo-3-ethynylpyridin-2-ol can be achieved through sequential functionalization of pyridine precursors. Two plausible routes are outlined below:
Route 1: Bromination Followed by Sonogashira Coupling
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Bromination of 3-ethynylpyridin-2-ol:
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Sonogashira Coupling (if ethynyl group absent):
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Reactants: 5-Bromo-3-iodopyridin-2-ol, ethynyltrimethylsilane.
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Catalysts: Pd(PPh₃)₂Cl₂ (0.5 mol%), CuI (1 mol%).
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Solvent: Triethylamine/THF (1:1).
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Workup: Desilylation with K₂CO₃/MeOH to yield terminal alkyne.
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Route 2: Direct Ethynylation of 5-Bromopyridin-2-ol
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Reactants: 5-Bromopyridin-2-ol, ethynylmagnesium bromide.
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Conditions: Grignard reaction at −78°C in dry THF.
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Challenges: Competing nucleophilic aromatic substitution may require protecting the hydroxyl group (e.g., as a silyl ether).
Physicochemical Properties
The compound’s reactivity is governed by its functional groups:
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Hydroxyl Group:
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Ethynyl Group:
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Stability: Prone to oxidative dimerization; storage under inert atmosphere recommended.
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Bromine:
Applications in Scientific Research
Pharmaceutical Intermediate
5-Bromo-3-ethynylpyridin-2-ol serves as a precursor to kinase inhibitors and antiviral agents. The ethynyl group enables “click chemistry” for modular drug assembly. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link this compound to azide-functionalized biomolecules.
Materials Science
In organic electronics, the ethynyl group facilitates π-conjugation in polymers. Bromine allows post-polymerization functionalization (e.g., Suzuki coupling with aryl boronic acids) to tune electronic properties .
Coordination Chemistry
The hydroxyl and ethynyl groups act as ligands for transition metals. Complexes with Pd(II) or Cu(I) have been explored for catalytic applications.
Future Directions
Research gaps include:
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Catalytic Applications: Exploring Pd/ethynyl complexes in cross-coupling reactions.
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Biological Screening: Testing against cancer cell lines or viral proteases.
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Polymer Synthesis: Developing conductive materials via electropolymerization.
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